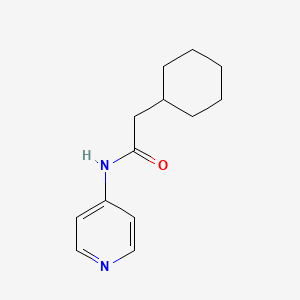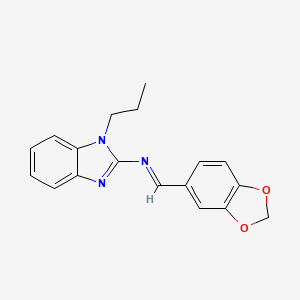![molecular formula C21H16N2O2 B5740031 N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as MBBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MBBA is a benzamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is complex and not fully understood. It is known to interact with a variety of molecular targets, including GABA-A receptors, voltage-gated calcium channels, and various enzymes. The exact mechanism by which this compound exerts its effects on these targets is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of GABA-A receptor activity, inhibition of voltage-gated calcium channels, and inhibition of certain enzymes. These effects have been linked to a range of potential therapeutic applications, including treatment of neurological disorders and cancer.
实验室实验的优点和局限性
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several advantages as a tool for scientific research, including its high purity and specificity for certain molecular targets. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research on N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide and related compounds. Some possible areas of investigation include:
- Further optimization of the synthesis method to improve yields and purity
- Investigation of the mechanism of action of this compound and related compounds
- Development of this compound derivatives with improved activity and selectivity
- Investigation of the potential therapeutic applications of this compound and related compounds in neurological disorders and cancer
- Study of the pharmacokinetics and toxicity of this compound in animal models and humans
Overall, this compound is a promising compound that has the potential to contribute to a wide range of scientific research areas. Further investigation is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 4-methyl-2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-methyl-2-(4-methyl-1,3-benzoxazol-2-yl)phenol. This method has been optimized to produce high yields of pure this compound.
科学研究应用
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective antagonist of the GABA-A receptor, making it a potential tool for investigating the role of this receptor in neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. In drug discovery, this compound has been used as a starting point for the development of novel compounds with improved activity and selectivity.
属性
IUPAC Name |
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-5-9-18-19(14)23-21(25-18)16-10-12-17(13-11-16)22-20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKVQOREWYNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
